molecular formula C18H21N3O2S B11412766 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11412766
M. Wt: 343.4 g/mol
InChI Key: BEDWEWIFDDOIDX-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring and the subsequent introduction of the thiadiazole moiety. Common reagents used in these reactions include mercuric (II) acetate and polyethylene glycol (PEG-400) .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuranones, while reduction of the thiadiazole moiety can produce corresponding amines .

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The thiadiazole moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of benzofuran and thiadiazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H21N3O2S/c1-10(2)5-16-20-21-18(24-16)19-15(22)8-13-9-23-14-7-11(3)6-12(4)17(13)14/h6-7,9-10H,5,8H2,1-4H3,(H,19,21,22)

InChI Key

BEDWEWIFDDOIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)CC(C)C)C

Origin of Product

United States

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